[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione
Description
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione (CAS: 4062-61-7) is a sulfur-rich heterocyclic compound with the molecular formula C₅H₃N₃S₃ and a molecular weight of 201.29 g/mol . Its fused thiazole-pyrimidine scaffold features two thione groups at positions 5 and 7, conferring unique electronic and reactivity profiles. The compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling structural modifications to optimize pharmacological properties (e.g., metabolic stability, target selectivity) or tailor material functionalities .
Properties
CAS No. |
4062-61-7 |
|---|---|
Molecular Formula |
C5H3N3S3 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C5H3N3S3/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) |
InChI Key |
VVSRUKORIXVEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of 2-aminothiols with suitable arylacetylchlorides under high-temperature conditions . The reaction proceeds through a cyclization process, forming the fused thiazolo-pyrimidine ring system. The general reaction scheme is as follows:
Starting Materials: 2-aminothiols and arylacetylchlorides.
Reaction Conditions: High temperature, often in the presence of a base such as triethylamine.
Product Formation: The desired thiazolo-pyrimidine compound is obtained after cyclization.
Industrial Production Methods
While specific industrial production methods for [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
[1,3]Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing DNA replication and leading to cell death.
Phosphatidylinositol 3-Kinase Inhibition: Inhibits the PI3K pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Core Orientation : The position of nitrogen atoms in the thiazolo ring ([5,4-d] vs. [4,5-d]) significantly impacts pharmacological properties. For example, thiazolo[5,4-d]pyrimidine derivatives exhibit superior pharmacokinetic profiles (e.g., compound 19a in ) compared to [4,5-d] isomers due to optimized hydrogen bonding and solubility .
- Sulfur vs. Oxygen : Replacing oxygen with sulfur (e.g., dithione vs. dione) increases electronegativity and redox activity, influencing reactivity in synthetic pathways (e.g., thionation with P₄S₁₀) .
- Substituent Effects : Alkylation at sulfur (e.g., morpholine substitution in ) enhances antibacterial potency, while methyl groups (e.g., 4,6-dimethyl in ) improve metabolic stability .
Key Findings :
- Thionation Efficiency : Phosphorus pentasulfide (P₄S₁₀) in pyridine selectively thionates pyrimidine diones but may induce rearrangements (e.g., triazole → thiadiazole in ) .
- Tautomerism : Dithione intermediates (e.g., in ) can tautomerize to mercaptotriazines, altering reactivity in subsequent functionalizations .
Biological Activity
The compound [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione (CAS: 5082-82-6) is a member of the thiazolo-pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula: CHNS
- Molecular Weight: 169.21 g/mol
- CAS Number: 5082-82-6
The compound features a thiazole ring fused to a pyrimidine structure with two sulfur atoms in the dithione form. This unique structural configuration contributes to its biological activity.
Synthesis
The synthesis of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of appropriate thiazole and pyrimidine derivatives under controlled conditions. Various methodologies have been reported in the literature, including:
- Condensation Reactions: Utilizing thioketones and amines.
- Cyclization Techniques: Employing cyclization reactions that facilitate the formation of the thiazole and pyrimidine rings.
Antimicrobial Properties
Research indicates that [1,3]thiazolo[5,4-d]pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
Antioxidant Activity
The compound has shown promising antioxidant properties in several assays:
- DPPH Radical Scavenging Assay: Demonstrated a strong ability to neutralize free radicals.
- Ferric Reducing Antioxidant Power (FRAP) Assay: Indicated significant reducing power.
Anti-inflammatory Effects
Studies have reported that [1,3]thiazolo[5,4-d]pyrimidine derivatives can reduce inflammation in animal models. The mechanisms involve the inhibition of pro-inflammatory cytokines and mediators.
Analgesic Activity
In vivo studies have tested the analgesic potential using models like the acetic acid-induced writhing test and hot plate test. Results suggest that these compounds may act through central and peripheral mechanisms to alleviate pain.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione and evaluated their biological activities. The derivatives showed varying degrees of antimicrobial and anti-inflammatory effects. Notably:
- Compound A exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Compound B demonstrated significant anti-inflammatory activity comparable to standard drugs like ibuprofen.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify key structural features responsible for biological activity. Modifications at specific positions on the thiazole or pyrimidine rings resulted in enhanced activity profiles:
| Compound | Modification | MIC (µg/mL) | Anti-inflammatory Activity |
|---|---|---|---|
| A | None | 32 | Moderate |
| B | Methyl Group | 16 | High |
| C | Hydroxyl Group | 8 | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
